N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole and oxadiazole rings in separate steps, followed by their connection via an amide linkage. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, as well as the isopropyl group and the pentanamide chain. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and oxadiazole rings, as well as the amide linkage. These functional groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and oxadiazole rings could impact its polarity, solubility, and stability .Scientific Research Applications
Insecticidal Activity
Compounds containing 1,3,4-oxadiazole rings have demonstrated promising insecticidal activities. A study by Qi et al. (2014) elaborated on the synthesis of anthranilic diamides analogs with 1,3,4-oxadiazole rings, showing good insecticidal activity against the diamondback moth (Plutella xylostella). This suggests potential agricultural applications for controlling pests that affect crops (Qi et al., 2014).
Antimicrobial Activity
Pyrazole and imidazole derivatives, similar in structure to the compound of interest, have been synthesized and shown to possess antimicrobial properties. These compounds could serve as a basis for developing new antimicrobial agents, which are crucial in the fight against resistant bacteria and fungi (Idhayadhulla et al., 2012).
Anticancer Activity
Research into oxadiazole and pyrazine derivatives has demonstrated potential for anti-tubercular and anticancer activities. El-Azab et al. (2018) highlighted the synthesis and characterization of oxadiazole derivatives with promising results against tuberculosis and cancer, indicating the therapeutic potential of such compounds in medicinal chemistry (El-Azab et al., 2018).
Antioxidant Properties
Compounds with a pyrazole core, similar to N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)pentanamide, have been identified for their antioxidant properties. These properties are essential for the development of therapeutic agents that can mitigate oxidative stress-related diseases (Thangarasu et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-4-5-6-11(19)15-13-17-16-12(20-13)10-7-8-14-18(10)9(2)3/h7-9H,4-6H2,1-3H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGMCJPDFCPPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=CC=NN2C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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